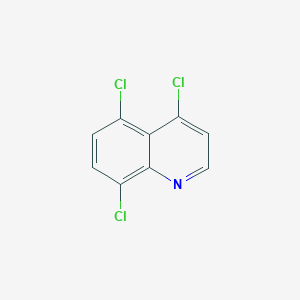

4,5,8-Trichloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,8-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGCMJPZRPMARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589015 | |

| Record name | 4,5,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855763-24-5 | |

| Record name | 4,5,8-Trichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855763-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5,8-Trichloroquinoline: Properties, Synthesis, and Scientific Context

Disclaimer: Publicly available, experimentally verified data on the specific properties of 4,5,8-trichloroquinoline (CAS No. 855763-24-5) is limited. This guide has been constructed by synthesizing confirmed structural information with expert analysis of predicted properties and established principles from closely related quinoline analogs. All predicted data and generalized protocols should be treated as expert guidance for research purposes and must be verified experimentally.

Introduction: The Quinoline Scaffold and the Enigma of this compound

The quinoline moiety, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its derivatives form the basis of numerous pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[2] The electronic landscape of the quinoline ring system, characterized by an electron-deficient pyridine ring fused to an electron-rich benzene ring, allows for diverse functionalization and complex interactions with biological targets.

This compound is a specific, sparsely documented isomer within this vast chemical family. While commercially available from specialty suppliers, it has not been extensively characterized in peer-reviewed literature.[3][] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of its known identity, predicted properties, and the scientific context necessary for its synthesis, characterization, and potential application.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its molecular structure and formula. However, experimental physical properties such as melting point and solubility are not publicly documented. The data presented below combines confirmed information with predicted values derived from computational models and data from analogous compounds to provide a working profile for this molecule.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | N/A |

| CAS Number | 855763-24-5 | [3] |

| Molecular Formula | C₉H₄Cl₃N | [3] |

| Molecular Weight | 232.49 g/mol | [3] |

| Appearance | Not reported. Expected to be a solid at room temperature, similar to other trichloroquinoline isomers (e.g., 4,5,7-trichloroquinoline is a pale beige to brown solid).[5] | Prediction based on analogs |

| Melting Point | Not experimentally reported. Isomeric 4,5,7-trichloroquinoline melts at 106-108 °C.[5] | Analog Data |

| Solubility | Not experimentally reported. Expected to have low aqueous solubility and be soluble in organic solvents like chloroform and toluene, similar to other polychlorinated quinolines.[5] | Prediction based on analogs |

| Calculated LogP | 4.195 | Data for isomeric 4,6,8-trichloroquinoline, which has the same molecular formula and is expected to have very similar lipophilicity.[6] |

| Calculated TPSA | 12.89 Ų | Data for isomeric 4,6,8-trichloroquinoline.[6] |

Part 2: Synthesis and Characterization

A specific, validated synthesis protocol for this compound is not available in the literature. However, a plausible and robust synthetic strategy can be designed based on well-established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination. The causality for this multi-step approach is rooted in the need for regioselective control over the placement of the chloro substituents.

Proposed Synthetic Workflow

The synthesis would logically begin from a pre-functionalized aniline to direct the cyclization and subsequent chlorination steps to the desired positions. A plausible starting material would be 2,5-dichloroaniline.

Experimental Protocol (Generalized)

This protocol is a representative, generalized procedure. Researchers must optimize reaction conditions, times, and purification methods.

-

Step 1: Synthesis of 4-Hydroxy-5,8-dichloroquinoline

-

Rationale: The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core, which is a key intermediate. Using 2,5-dichloroaniline as the starting material ensures the correct positioning of the chlorine atoms on the benzene ring portion of the final molecule.

-

Procedure:

-

Combine equimolar amounts of 2,5-dichloroaniline and diethyl (ethoxymethylene)malonate.

-

Heat the mixture, typically at 120-140 °C, to facilitate the initial condensation reaction, removing the ethanol byproduct.

-

Once the initial reaction is complete (monitored by TLC), increase the temperature to ~250 °C. This high temperature induces thermal cyclization to form the quinoline ring. The reaction is typically conducted in a high-boiling solvent like diphenyl ether.

-

Cool the reaction mixture and treat with a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxy-5,8-dichloroquinoline product.

-

Filter and wash the solid product.

-

-

-

Step 2: Synthesis of this compound

-

Rationale: The hydroxyl group at the 4-position is readily converted to a chloro group using a deoxychlorination agent like phosphorus oxychloride (POCl₃). This is a standard and highly effective transformation for this class of compounds.

-

Procedure:

-

Carefully add the 4-hydroxy-5,8-dichloroquinoline synthesized in Step 1 to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (typically around 110 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the crude this compound.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

-

-

Step 3: Purification

-

Rationale: The crude product will likely contain unreacted starting materials and side products. Purification by column chromatography is essential to obtain the compound at high purity for subsequent analysis and application.

-

Procedure:

-

Dry the combined organic extracts from Step 2 over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

-

-

Part 3: Predicted Spectral Properties

No experimental spectra for this compound are publicly available. The following section describes the expected spectral characteristics based on its structure and data from analogous compounds. This information is critical for any researcher attempting to synthesize and characterize this molecule.

-

¹H NMR Spectroscopy: The spectrum is expected to be simple, showing signals only in the aromatic region.

-

The pyridine ring protons (H-2 and H-3) should appear as doublets due to their coupling to each other.

-

The benzene ring protons (H-6 and H-7) will also appear as doublets, coupled to each other.

-

Due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, all protons are expected to be deshielded, appearing between δ 7.5 and 9.0 ppm.

-

-

¹³C NMR Spectroscopy: The spectrum should display 9 distinct signals, one for each carbon atom, as there is no molecular symmetry.

-

Carbons bonded to chlorine (C-4, C-5, C-8) will show characteristic shifts.

-

The quaternary carbons (C-4, C-4a, C-5, C-8, C-8a) can be distinguished from the protonated carbons using a DEPT experiment.

-

Chemical shifts will be in the typical aromatic range of δ 120-155 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations from the quinoline ring system should appear in the 1600-1450 cm⁻¹ region.

-

Strong absorptions corresponding to C-Cl stretching are expected in the fingerprint region, typically between 850-550 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The key diagnostic feature will be the isotopic pattern of the molecular ion [M]⁺. Due to the presence of three chlorine atoms, a characteristic cluster of peaks will be observed.

-

The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) will be determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the presence of three chlorine atoms. The approximate ratio should be 100:98:32:3.

-

The nominal mass of the molecular ion will be 231 m/z, with the most abundant peak corresponding to the species containing two ³⁵Cl atoms and one ³⁷Cl atom, or all three as ³⁵Cl depending on the exact mass.

-

Part 4: Potential Applications in Research and Development

While no specific applications for this compound have been reported, its structure suggests potential utility as a chemical intermediate or scaffold in several areas of research:

-

Medicinal Chemistry: Polychlorinated quinolines are valuable starting materials for synthesizing more complex molecules. The chlorine atoms can be substituted via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups (amines, ethers, etc.) to build libraries of compounds for screening against biological targets.[2] Given the known anticancer and antimalarial activities of other 4-aminoquinoline derivatives, this compound could serve as a precursor for novel therapeutic agents.

-

Materials Science: The rigid, planar quinoline structure is a common feature in organic electronic materials, such as dyes and ligands for organometallic complexes. The specific substitution pattern of this compound could be used to fine-tune the electronic and photophysical properties of new materials.

Part 5: Safety and Toxicology

No specific toxicological data for this compound is available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety information provided here is based on the general toxicology of the quinoline and chloroaromatic class of compounds.

-

Hazard Classification (Predicted): Based on related compounds like 4-chloroquinoline and other polychlorinated aromatics, this compound should be considered:

-

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If handling as a powder where dust may be generated, a NIOSH-approved respirator is recommended.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,8-Trichloroquinoline (CAS 855763-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Enigma of Polychlorination

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a plethora of pharmaceuticals, including antimalarials like chloroquine, anti-inflammatory agents, and kinase inhibitors for oncology.[3][4][5][6] The introduction of halogen substituents, particularly chlorine, onto this scaffold profoundly modulates its physicochemical and biological properties, altering lipophilicity, metabolic stability, and electronic distribution, which in turn dictates its interaction with biological targets.[2][7]

This guide focuses on a specific, yet sparsely documented member of this family: 4,5,8-Trichloroquinoline (CAS Number 855763-24-5). While direct experimental data for this compound is scarce in peer-reviewed literature, its structure suggests significant potential as a versatile chemical intermediate. The strategic placement of three chlorine atoms—one on the pyridine ring (C4) and two on the carbocyclic ring (C5, C8)—creates a unique electronic landscape and multiple reactive handles.

This document serves as a proactive technical guide, grounded in established principles of quinoline chemistry. It will provide researchers with a robust framework for the synthesis, characterization, and potential application of this compound, empowering further investigation into its synthetic utility and biological relevance.

Physicochemical & Structural Properties

A summary of the fundamental properties of this compound, based on its chemical structure, is presented below.

| Property | Value | Source(s) |

| CAS Number | 855763-24-5 | [8] |

| Molecular Formula | C₉H₄Cl₃N | [8] |

| Molecular Weight | 232.49 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)C(=NC=C2)Cl)Cl | [8] |

| Appearance | Predicted: Off-white to yellow solid | Inferred |

Proposed Synthesis: A Strategic Approach via the Skraup Reaction

The absence of a documented synthesis for this compound necessitates a prospective design based on classical quinoline construction methods. The Skraup synthesis is a powerful and historically significant method for creating the quinoline core from an aniline and glycerol.[9] It is particularly well-suited for this target due to its tolerance of halogenated anilines.

The proposed starting material is 2,5-dichloroaniline . The Skraup reaction involves the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring.

Causality of Synthetic Choice: The choice of 2,5-dichloroaniline is strategic. During the electrophilic cyclization step of the Skraup reaction, the ring closure is directed by the substituents on the aniline ring. The amino group is a strong ortho-, para-director. In 2,5-dichloroaniline, the position ortho to the amino group and meta to both chloro substituents (the C6 position) is the most activated and sterically accessible site for cyclization. This regioselectivity is crucial for achieving the desired 5,8-dichloro substitution pattern on the carbocyclic portion of the quinoline core. The subsequent chlorination at the 4-position is a standard transformation for 4-hydroxyquinolines, which are often the initial products of such cyclizations.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Prospective)

Disclaimer: This is a prospective protocol and has not been experimentally validated. It should be performed with all appropriate safety precautions by trained personnel.

Step 1: Synthesis of 5,8-Dichloro-4-hydroxyquinoline via Skraup Reaction

-

Reagent Preparation: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Charge: To the flask, add 2,5-dichloroaniline (1.0 mol, 162.02 g).[10]

-

Reaction Mixture: Add glycerol (2.5 mol, 230.23 g) and nitrobenzene (1.2 mol, 147.73 g) to the aniline.

-

Acid Addition (CAUTION: Highly Exothermic): Begin vigorous stirring. Slowly and carefully add concentrated sulfuric acid (3.0 mol, 163 mL) through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 120°C. An ice bath may be required.

-

Heating: After the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours. The reaction is typically vigorous.

-

Workup: Allow the mixture to cool to below 100°C. Carefully pour the reaction mixture into a large beaker containing 2 L of water while stirring.

-

Steam Distillation: Steam distill the mixture to remove the excess nitrobenzene.

-

Neutralization & Isolation: Cool the remaining solution and neutralize it carefully with a concentrated sodium hydroxide solution until it is slightly alkaline. The crude 5,8-dichloro-4-hydroxyquinoline will precipitate.

-

Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallization from ethanol or another suitable solvent may be necessary to achieve the desired purity.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, place the dried 5,8-dichloro-4-hydroxyquinoline (1.0 mol, 214.04 g) into a round-bottom flask equipped with a reflux condenser.

-

Chlorination: Add phosphorus oxychloride (POCl₃) (3.0 mol, 279 mL) in excess.

-

Heating: Gently reflux the mixture for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup (CAUTION: Highly Reactive): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker with constant stirring. This will hydrolyze the excess POCl₃. The product will precipitate.

-

Neutralization: Once the vigorous reaction has subsided, carefully neutralize the acidic solution with a cold, dilute solution of sodium hydroxide or ammonium hydroxide to precipitate any remaining product.

-

Isolation and Purification: Filter the solid product, wash it extensively with cold water, and dry it. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

Predicted Spectroscopic Profile

Predicting the NMR spectra is crucial for the characterization of a novel compound. The following predictions are based on established substituent effects on the quinoline ring system.[11][12]

Predicted ¹H NMR Spectrum

The three chlorine atoms exert significant electron-withdrawing effects, which will generally shift the remaining protons downfield.

| Predicted Proton | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.8 - 9.0 | Doublet (d) | J2,3 ≈ 4.5-5.0 Hz | Deshielded by adjacent nitrogen and C4-Cl. |

| H-3 | 7.6 - 7.8 | Doublet (d) | J3,2 ≈ 4.5-5.0 Hz | Influenced by C4-Cl. |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | J6,7 ≈ 8.5-9.0 Hz, J6, (N) ≈ small | Deshielded by C5-Cl and C8-Cl. |

| H-7 | 7.5 - 7.7 | Doublet of doublets (dd) | J7,6 ≈ 8.5-9.0 Hz, J7, (N) ≈ small | Less deshielded than H-6. |

Predicted ¹³C NMR Spectrum

The carbon atoms directly attached to chlorine will be significantly shifted, and the overall electronic nature of the ring will be altered.

| Predicted Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 152 | Deshielded by nitrogen. |

| C-3 | 122 - 124 | Shielded relative to C2/C4. |

| C-4 | 145 - 148 | Directly attached to Cl; deshielded. |

| C-4a | 125 - 128 | Bridgehead carbon. |

| C-5 | 130 - 133 | Directly attached to Cl; deshielded. |

| C-6 | 128 - 130 | Influenced by adjacent chloro groups. |

| C-7 | 126 - 128 | Influenced by adjacent chloro groups. |

| C-8 | 133 - 136 | Directly attached to Cl; deshielded. |

| C-8a | 148 - 150 | Bridgehead carbon, deshielded by nitrogen. |

Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the electronic properties of the quinoline nucleus and the nature of the C-Cl bonds at different positions.

Caption: Predicted reactivity sites on the this compound scaffold.

-

Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is inherently electron-deficient, facilitating SNAr reactions.[13][14]

-

C4-Position: The chlorine at the C4 position is predicted to be the most reactive towards nucleophiles.[15] Its position para to the ring nitrogen allows for effective stabilization of the negative charge in the Meisenheimer intermediate, which is crucial for the SNAr mechanism.[14][16] This position is an excellent handle for introducing amines, alkoxides, and thiolates.

-

C5 and C8-Positions: The chlorines on the carbocyclic ring (C5 and C8) are expected to be significantly less reactive towards traditional SNAr. They lack the strong activation provided by the ring nitrogen. Substitution at these sites would likely require harsher conditions or transition-metal catalysis.

-

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bonds at all three positions can potentially participate in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This opens up avenues for creating C-C, C-N, and C-O bonds, dramatically increasing molecular complexity. The differential reactivity of the C4-Cl versus the C5/C8-Cl bonds could allow for selective, stepwise functionalization.

-

Reactions at the Nitrogen Atom: The lone pair on the quinoline nitrogen imparts basic properties, allowing for salt formation with acids and alkylation to form quaternary quinolinium salts.

Potential Applications in Research and Development

Given its structure, this compound is a promising building block for several high-value applications.

-

Medicinal Chemistry: As a scaffold for kinase inhibitors, many of which feature a substituted quinoline core that interacts with the hinge region of the ATP-binding pocket.[17] The three chlorine atoms provide vectors for diversification to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[3][5]

-

Agrochemicals: The quinoline core is present in various fungicides and pesticides.[4] The polychlorinated nature of this molecule could impart specific biocidal activities.

-

Materials Science: The rigid, planar quinoline system is a component in organic light-emitting diodes (OLEDs), dyes, and sensors. Functionalization via the chloro groups allows for the tuning of electronic and photophysical properties.

Safety, Handling, and Toxicology

No specific toxicity data for this compound exists. However, based on its structure as a polychlorinated aromatic heterocyclic compound, stringent safety precautions are warranted.[18][19]

-

Potential Hazards:

-

Toxicity: Chlorinated aromatic compounds can be toxic and may cause damage to the liver, kidneys, and central nervous system upon exposure.[18][20] They can be persistent in the environment.[20][21]

-

Irritation: Likely to be a skin, eye, and respiratory tract irritant.[22]

-

Carcinogenicity: Some chlorinated heterocyclic compounds are classified as potential carcinogens.[21]

-

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer data), safety goggles, a face shield, and a lab coat.[18][23]

-

Engineering Controls: Ensure adequate ventilation to minimize inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Conclusion

This compound, CAS 855763-24-5, represents an under-explored yet potentially valuable scaffold for chemical synthesis. While direct experimental data remains elusive, a comprehensive analysis based on fundamental principles of quinoline chemistry allows for the rational design of a synthetic route, prediction of its spectroscopic and reactive properties, and postulation of its utility in drug discovery and materials science. This guide provides the necessary foundational knowledge for researchers to begin investigating this promising molecule, transforming it from a catalog entry into a versatile tool for innovation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. biosynce.com [biosynce.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. QUINOLINE HYDROCHLORIDE(530-64-3) 13C NMR [m.chemicalbook.com]

- 18. ecolink.com [ecolink.com]

- 19. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 23. CCOHS: Chlorine [ccohs.ca]

An In-Depth Technical Guide to the Physical and Chemical Properties of Trichloroquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including well-established roles as antimalarial, anticancer, antibacterial, and antiviral agents. The introduction of chlorine atoms onto the quinoline scaffold profoundly influences its physicochemical properties and biological efficacy, often enhancing its therapeutic potential. This guide provides a comprehensive technical overview of the physical and chemical properties of trichloroquinolines, a class of halogenated quinolines with significant, yet not fully explored, potential in drug discovery and development.

This document moves beyond a simple recitation of data, offering insights into the structure-property relationships that govern the behavior of these molecules. By understanding the nuances of their electronic and steric characteristics, researchers can better design and synthesize novel trichloroquinoline derivatives with tailored biological activities and improved pharmacokinetic profiles.

Physicochemical Properties of Trichloroquinoline Isomers: A Comparative Analysis

The position of the three chlorine atoms on the quinoline ring system dramatically impacts the molecule's physical properties. These properties, in turn, influence solubility, membrane permeability, and interaction with biological targets. Below is a comparative summary of the key physicochemical properties for several representative trichloroquinoline isomers.

| Property | 2,4,7-Trichloroquinoline | 4,5,7-Trichloroquinoline | 2,3,4-Trichloroquinoline |

| Molecular Formula | C₉H₄Cl₃N | C₉H₄Cl₃N | C₉H₄Cl₃N |

| Molecular Weight | 232.49 g/mol | 232.49 g/mol [1] | 232.49 g/mol [2] |

| Melting Point (°C) | 110-112 | 106 - 108[3] | Not available |

| Boiling Point (°C) | Not available | Not available | 308.4 ± 37.0 (Predicted)[2] |

| Density (g/cm³) | Not available | 1.523 ± 0.06 (Predicted)[1] | 1.523 ± 0.06 (Predicted)[2] |

| pKa | Not available | Not available | -3.57 ± 0.50 (Predicted)[2] |

Key Insights:

-

The high molecular weight and presence of multiple chlorine atoms contribute to the generally solid nature of trichloroquinolines at room temperature.

-

The predicted low pKa of 2,3,4-trichloroquinoline suggests that the pyridine nitrogen is significantly less basic due to the strong electron-withdrawing effects of the three chlorine atoms on the pyridine ring. This has profound implications for its ability to form salts and interact with biological macromolecules.

Spectroscopic Characterization of Trichloroquinolines

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of trichloroquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms within the molecule. The chemical shifts of the aromatic protons are significantly influenced by the positions of the chlorine atoms, with protons ortho and para to the chlorine atoms experiencing downfield shifts.

Figure 1: General workflow for NMR spectroscopic analysis of trichloroquinolines.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrations of the quinoline ring and the C-Cl bonds give rise to distinct absorption bands.

-

C=C and C=N stretching vibrations of the quinoline ring are typically observed in the 1600-1400 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

-

C-Cl stretching vibrations are found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of trichloroquinolines. A key diagnostic feature in the mass spectrum of these compounds is the characteristic isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a molecule containing three chlorine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 27:27:9:1. This pattern provides unambiguous confirmation of the number of chlorine atoms in the molecule.

Chemical Properties and Reactivity

The chemical reactivity of the trichloroquinoline scaffold is dictated by the electron-withdrawing nature of the chlorine atoms and the inherent electronic properties of the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of quinoline is electron-deficient, and this character is further amplified by the presence of chlorine atoms, making the ring susceptible to nucleophilic attack. The chlorine atoms themselves can act as leaving groups in SNAr reactions. The regioselectivity of these reactions is dependent on the specific isomer and the reaction conditions. For instance, in many chloroquinolines, the chlorine at the 4-position is particularly labile and readily displaced by nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution of a Chloroquinoline

This protocol is adapted from the synthesis of 4-aminoquinoline derivatives and demonstrates a general procedure for SNAr reactions on a chloroquinoline substrate.

Materials:

-

Trichloroquinoline (1.0 eq)

-

Nucleophile (e.g., primary or secondary amine, 2.0 eq)

-

Solvent (e.g., DMF, NMP, or neat)

-

Base (e.g., K₂CO₃, Et₃N, optional, 1.5 eq)

Procedure:

-

To a round-bottom flask, add the trichloroquinoline, solvent (if used), and base (if used).

-

Add the nucleophile to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir for the appropriate time (monitored by TLC).

-

Upon completion, cool the reaction to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Figure 2: Generalized mechanism for nucleophilic aromatic substitution on a trichloroquinoline.

Electrophilic Aromatic Substitution

In contrast to the electron-deficient pyridine ring, the benzene ring of the quinoline nucleus is more susceptible to electrophilic attack. However, the presence of three strongly deactivating chlorine atoms generally makes electrophilic substitution reactions on trichloroquinolines challenging. The directing effects of the existing chlorine atoms and the nitrogen atom will influence the position of any incoming electrophile.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the trichloroquinoline ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of functionalized quinoline derivatives. The regioselectivity of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions.

Biological Activities and Toxicological Profile

The biological activities of quinoline derivatives are well-documented, and the introduction of chlorine atoms can significantly modulate their potency and spectrum of activity.

Anticancer Activity

Numerous chloroquinoline derivatives have demonstrated significant anticancer activity.[3] The mechanisms of action are often multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways involved in tumor growth and survival.[3] For example, the well-known antimalarial drug chloroquine, a dichloroquinoline derivative, has been repurposed for its anticancer properties, which are linked to its ability to inhibit autophagy.

Antimalarial Activity

The 4-aminoquinoline scaffold is a hallmark of many potent antimalarial drugs, including chloroquine.[4] The mechanism of action is believed to involve the accumulation of the drug in the acidic food vacuole of the parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5] The development of new quinoline-based antimalarials is a critical area of research to combat the spread of drug-resistant malaria parasites.

Antimicrobial Activity

Halogenated quinolines have also shown promise as antimicrobial agents. For instance, clioquinol, a chloro-iodo-hydroxyquinoline, exhibits both antibacterial and antifungal properties.[1] The antimicrobial action of some halogenated 8-hydroxyquinolines is thought to be related to their ability to chelate metal ions that are essential for microbial growth.

Toxicological Profile

While the biological activities of chloroquinolines are of great interest, a thorough understanding of their toxicological profile is paramount for their development as therapeutic agents. In vitro cytotoxicity studies on chloroquine and hydroxychloroquine have shown dose- and time-dependent toxicity in various cell lines.[2] However, specific toxicological data for trichloroquinolines is limited. In silico and in vivo studies on quinoline derivatives have suggested that some compounds exhibit low to moderate toxicity. Further comprehensive toxicological assessments are necessary to establish the safety profiles of novel trichloroquinoline candidates.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trichloroquinoline compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trichloroquinoline compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: Workflow for determining the in vitro cytotoxicity of trichloroquinolines using the MTT assay.

Conclusion and Future Directions

Trichloroquinolines represent a versatile and promising class of compounds for the development of new therapeutic agents. Their physicochemical properties, reactivity, and biological activities can be finely tuned by the specific placement of the three chlorine atoms on the quinoline scaffold. This guide has provided a foundational understanding of these properties, along with key experimental protocols for their synthesis and evaluation.

Future research in this area should focus on:

-

Systematic Synthesis and Characterization: The synthesis and comprehensive spectroscopic and crystallographic characterization of a wider range of trichloroquinoline isomers are needed to build a more complete structure-property relationship database.

-

Exploration of Chemical Reactivity: A deeper investigation into the regioselectivity of nucleophilic and metal-catalyzed reactions on various trichloroquinoline isomers will enable the creation of more diverse and complex molecular architectures.

-

In-depth Biological Evaluation: Comprehensive screening of trichloroquinoline libraries against a broad panel of cancer cell lines, microbial strains, and parasitic species is warranted to identify lead compounds with high efficacy and selectivity.

-

Toxicological Profiling: Rigorous in vitro and in vivo toxicological studies are essential to ensure the safety of any potential drug candidates derived from the trichloroquinoline scaffold.

By leveraging the insights and methodologies presented in this guide, researchers can unlock the full potential of trichloroquinolines in the ongoing quest for novel and effective therapies.

References

- 1. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trichloroquinolines: Synthesis, Properties, and Therapeutic Potential

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of trichloro-substituted quinolines, a class of compounds with significant, yet underexplored, potential in drug discovery. Focusing on the representative isomer 2,4,6-trichloroquinoline (C₉H₄Cl₃N) , this document details its chemical identity, physicochemical properties, and a robust synthetic protocol. Furthermore, it delves into the broader biological activities of chloro-substituted quinolines, establishing a rationale for their investigation as novel therapeutic candidates, particularly in oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, and advancement of novel heterocyclic compounds.

Chemical Identity and Physicochemical Properties

The molecular formula C₉H₄Cl₃N encompasses several structural isomers, differentiated by the positions of the three chlorine atoms on the quinoline ring.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these isomers, ensuring each distinct structure has a unique identifier.[3][4] This guide focuses on 2,4,6-trichloroquinoline , a synthetic organic compound featuring a fused benzene and pyridine ring system.[5] The strategic placement of chlorine atoms at the 2, 4, and 6 positions profoundly influences the molecule's electronic properties, stability, and reactivity, making it a subject of interest in medicinal chemistry.[5]

The chlorine at the 2-position, in particular, significantly enhances the reactivity of the quinoline core towards nucleophilic aromatic substitution, providing a versatile handle for synthetic diversification.[6] This reactivity is a key feature for generating libraries of derivatives to explore structure-activity relationships (SAR).

Below is a summary of the key physicochemical properties for 2,4,6-trichloroquinoline.

| Property | Value | Reference(s) |

| CAS Number | 1677-50-5 | [7] |

| Molecular Formula | C₉H₄Cl₃N | [7] |

| Molecular Weight | 232.49 g/mol | [7] |

| Appearance | Pale yellow to brown solid | [5] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [7] |

| LogP (Predicted) | 4.195 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

Table 1: Physicochemical properties of 2,4,6-trichloroquinoline.

Synthesis and Characterization

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing reliable access to the core scaffold. For producing 2,4-disubstituted quinolines, the Combes quinoline synthesis is a particularly effective and widely used method.[8][9] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11]

To synthesize a trichloro-substituted quinoline such as 2,4,6-trichloroquinoline, a suitable chlorinated aniline, like 2,4,6-trichloroaniline[12], would be a logical starting material, reacting with a β-dicarbonyl compound under strong acid catalysis. The general workflow for such a synthesis is depicted below.

Figure 1: Generalized workflow for the Combes-type synthesis of a trichloroquinoline.

Detailed Experimental Protocol (Hypothetical Combes Synthesis)

This protocol describes a representative procedure for the synthesis of a substituted quinoline, adapted from the principles of the Combes reaction.[8][13]

-

Enamine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aniline (1.0 eq) and the β-diketone (1.1 eq).

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture in a suitable solvent (e.g., toluene) to reflux, using a Dean-Stark apparatus to remove the water formed as a byproduct.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

-

Cyclization:

-

In a separate flask, pre-heat polyphosphoric acid (PPA) or concentrated sulfuric acid to approximately 80-100°C with vigorous stirring.

-

Carefully add the crude enamine intermediate portion-wise to the hot acid. An exothermic reaction may be observed.

-

Increase the temperature to 120-140°C and maintain for 2-4 hours, monitoring by TLC.[13]

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

-

Work-up and Purification:

-

Neutralize the acidic aqueous mixture by slowly adding a base (e.g., concentrated NaOH or NH₄OH solution) until the pH is ~8-9.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude solid by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure trichloroquinoline.

-

Analytical Characterization

The identity and purity of the synthesized trichloroquinoline must be confirmed using a suite of analytical techniques.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the final structure, confirming the substitution pattern on both the benzene and pyridine rings.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The characteristic isotopic pattern of the three chlorine atoms (M, M+2, M+4, M+6 peaks) will be a definitive indicator of the compound's elemental composition.[14]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as C=N and C=C bonds within the aromatic system, and the absence of N-H or O-H stretches from the starting materials.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[17][18][19] The introduction of chlorine atoms can significantly modulate these activities by altering the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[20]

Antimicrobial and Antiparasitic Potential

Halogenated quinolines have a long history as anti-infective agents. Chloroquine, a famed antimalarial, highlights the therapeutic success of this chemical class.[18] More broadly, halogenated 8-hydroxyquinolines are known to possess antibacterial and antifungal activities, which are thought to be related to their ability to chelate metal ions essential for microbial survival.[21] For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[21] This suggests that the trichloroquinoline core could serve as a valuable starting point for developing novel antitubercular or broad-spectrum antibacterial agents.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents.[20][22] They can exert their effects through various mechanisms, including the inhibition of kinases, interference with DNA replication, and induction of apoptosis. Recently, 2-chloroquinoline derivatives were designed as potential dual inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ) and papain-like protease (PLᵖʳᵒ), both of which are cysteine proteases.[23] This same design principle—targeting critical enzymes—is a cornerstone of modern oncology drug development. The electrophilic nature of the C2 and C4 positions in 2,4,6-trichloroquinoline could allow for covalent interactions with nucleophilic residues (like cysteine) in the active sites of oncogenic proteins, presenting a pathway for developing targeted covalent inhibitors.

The diagram below illustrates a hypothetical mechanism where a trichloroquinoline derivative acts as a kinase inhibitor, a common strategy in cancer therapy.

References

- 1. 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F structural formula skeletal formula R/S optical isomers chain positional isomerism uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Organic Nomenclature [www2.chemistry.msu.edu]

- 4. app.pandai.org [app.pandai.org]

- 5. CAS 1677-50-5: 2,4,6-Trichloroquinoline | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. youtube.com [youtube.com]

- 12. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. impactfactor.org [impactfactor.org]

- 17. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy and Therapeutic Promise of Substituted Quinolines: A Technical Guide for Researchers

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug development. Its inherent structural features and amenability to substitution have given rise to a vast array of compounds with a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of substituted quinolines, underpinned by field-proven insights and detailed experimental context.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products, most notably the anti-malarial alkaloid quinine.[1] This fundamental structure has proven to be a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The versatility of the quinoline ring system allows for the strategic placement of various substituents, profoundly influencing the molecule's physicochemical properties and biological activity.[2]

Strategic Synthesis of Substituted Quinolines: From Classic Reactions to Modern Innovations

The construction of the quinoline nucleus has been a subject of intense investigation for over a century, leading to the development of several named reactions that remain relevant today. Concurrently, modern synthetic methodologies offer milder conditions, greater functional group tolerance, and improved efficiency.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

A cornerstone of quinoline synthesis, the Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[3][4] This reaction is prized for its convergence and ability to generate polysubstituted quinolines.[5]

Reaction Mechanism: The reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to form the aromatic quinoline ring. The sequence of these steps can vary depending on the reaction conditions and substrates.[3]

Experimental Protocol: A Representative Friedländer Synthesis [6]

-

Materials: 2-Nitrobenzaldehyde, 2,4-Pentanedione, catalyst (e.g., p-toluenesulfonic acid or iodine).

-

Procedure:

-

To a solution of 2-nitrobenzaldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add 2,4-pentanedione (1.1 mmol) and the catalyst (0.1 mmol).

-

The reaction mixture is then heated under reflux for a specified period (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted quinoline.

-

Diagram of the Friedländer Synthesis Workflow

Caption: A typical workflow for the Friedländer synthesis of substituted quinolines.

These related reactions are classic methods for synthesizing quinolines from anilines. The Skraup synthesis utilizes glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid, while the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones.[7] A proposed mechanism for these reactions involves a fragmentation-recombination pathway.[8][9]

Reaction Mechanism: The currently accepted mechanism suggests that the aniline first undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. This intermediate can then fragment into an imine and a saturated ketone, which then recombine to form the dihydroquinoline intermediate that is subsequently oxidized to the quinoline.[8][10]

Diagram of the Skraup-Doebner-von Miller Reaction Mechanism

Caption: Proposed fragmentation-recombination mechanism of the Skraup-Doebner-von Miller reaction.

Modern Synthetic Approaches: Palladium-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has revolutionized quinoline synthesis, offering milder reaction conditions and broader substrate scope.[11] Palladium-catalyzed methods often involve oxidative cyclization or tandem reactions.[12][13]

Reaction Mechanism: A plausible mechanism for the palladium-catalyzed synthesis of quinolines from aryl allyl alcohols and anilines involves the initial formation of an imine, followed by palladium-catalyzed cyclization and subsequent dehydro-aromatization to yield the final quinoline product.[12]

Experimental Protocol: Palladium-Catalyzed Quinoline Synthesis [12]

-

Materials: Aryl allyl alcohol, aniline, palladium catalyst (e.g., Pd(OAc)2), solvent (e.g., DMSO).

-

Procedure:

-

A mixture of the aryl allyl alcohol (1 mmol), aniline (1.2 mmol), and the palladium catalyst (5 mol%) in the solvent (2 mL) is placed in a sealed tube.

-

The reaction mixture is heated at a specified temperature (e.g., 130 °C) for a set time (e.g., 12 hours).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by column chromatography to give the desired quinoline derivative.

-

Therapeutic Applications of Substituted Quinolines: A Mechanistic Perspective

The versatility of the quinoline scaffold is underscored by its presence in a wide array of therapeutic agents targeting various diseases.

Antimalarial Agents: A Historical and Ongoing Battle

Quinolines are the bedrock of antimalarial chemotherapy. Chloroquine, a synthetic 4-aminoquinoline, was a frontline drug for decades.[14]

Mechanism of Action: During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and parasite death.[1][2] More recent studies suggest that some quinoline drugs may cap the growing hemozoin crystals, preventing further detoxification.[15]

Diagram of the Antimalarial Action of Quinolines

Caption: Mechanism of action of quinoline antimalarials in the parasite's food vacuole.

Anticancer Agents: Targeting Multiple Hallmarks of Cancer

The quinoline scaffold is a prominent feature in a number of anticancer drugs and clinical candidates.[16] These compounds exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis.[17]

Structure-Activity Relationship (SAR): SAR studies have revealed key structural features for anticancer activity. For instance, in a series of 7-alkoxy-4-aminoquinoline derivatives, a bulky alkoxy group at the 7-position and a short alkylamino side chain at the 4-position were found to be beneficial for antiproliferative activity.[18]

| Position | Substituent | Impact on Anticancer Activity |

| C2 | Various heterocyclic and aromatic groups | Can significantly influence potency and selectivity.[16] |

| C4 | Amino side chains | Often crucial for activity, with the length and nature of the chain being important.[18] |

| C7 | Bulky alkoxy groups | Can enhance antiproliferative effects.[18] |

Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Substituted quinolines have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[19][20]

Mechanism of Action: By selectively inhibiting COX-2, these quinoline derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[21] The nature and position of substituents on the quinoline ring are critical for both potency and selectivity.[22]

Antibacterial Agents: The Fluoroquinolone Revolution

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents.[23] The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically enhanced their antibacterial potency.[24]

Mechanism of Action: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, leading to bacterial cell death.[23]

Structure-Activity Relationship (SAR): SAR studies have been extensive for fluoroquinolones. Key findings include the importance of the N1-substituent and the C7-substituent for potency and spectrum of activity.[24]

| Position | Substituent | Impact on Antibacterial Activity |

| N1 | Small alkyl or cycloalkyl groups | Generally favorable for activity. |

| C6 | Fluorine atom | Crucial for high potency.[24] |

| C7 | Piperazine or related heterocycles | Important for spectrum and potency.[24] |

| C8 | Methoxy group | Can enhance activity against certain bacteria. |

Conclusion and Future Directions

The quinoline nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. The rich history of classical synthetic methods, coupled with the precision and efficiency of modern catalytic approaches, provides a powerful toolkit for the generation of diverse quinoline libraries. A deep understanding of the mechanisms of action and structure-activity relationships is paramount for the rational design of next-generation quinoline-based drugs with improved efficacy, selectivity, and safety profiles. As our understanding of disease biology deepens, the versatile quinoline scaffold is poised to play an even more significant role in addressing unmet medical needs.

References

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

- 14. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 23. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 24. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 4,5,8-Trichloroquinoline: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] The introduction of halogen substituents onto the quinoline ring system has been shown to significantly modulate biological activity, often enhancing potency and conferring novel mechanistic properties.[3][4][5] This technical guide provides an in-depth exploration of the potential pharmacological applications of the novel compound, 4,5,8-Trichloroquinoline. While direct biological data for this specific molecule is not yet available in the public domain, this document will extrapolate from the well-established structure-activity relationships of related chlorinated quinolines to hypothesize its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will present detailed, field-proven experimental workflows and protocols to systematically investigate these hypothesized activities, offering a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising, yet unexplored, chemical entity.

Introduction: The Quinoline Moiety and the Influence of Halogenation

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, with derivatives demonstrating a remarkable range of biological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of lead compounds. The introduction of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form key interactions with biological targets. In the context of quinolines, chlorination has been linked to potent anticancer and antimicrobial activities.[3][4][5] This guide focuses on the untapped potential of this compound, a molecule whose unique substitution pattern suggests a compelling pharmacological profile worthy of investigation.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be envisioned through a multi-step process, leveraging established methodologies for the synthesis of polychlorinated quinolines.[6][7][8][9][10] A potential approach involves an aza-Diels-Alder reaction, a powerful tool for constructing the quinoline core.[6]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Aza-Diels-Alder Reaction: 2,5-dichloroaniline would be reacted with a suitable dienophile, such as ethoxyacetylene, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to facilitate an aza-Diels-Alder cycloaddition. This would form a dihydroquinoline intermediate.[6]

-

Oxidation: The resulting dihydroquinoline intermediate would then be oxidized to the corresponding aromatic quinoline.

-

Directed Chlorination: The hydroxyl group at the 5-position of the 4,8-dichloro-quinolin-5-ol intermediate would then be converted to a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Hypothesized Pharmacological Applications

Based on the extensive literature on chlorinated quinoline derivatives, we hypothesize that this compound possesses significant potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Potential

Scientific Rationale: Chloroquine and its analogues have demonstrated anticancer activity through various mechanisms, including the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[11][12][13][14] By disrupting lysosomal function, these compounds can sensitize cancer cells to conventional therapies like chemotherapy and radiation.[11] The specific chlorination pattern of this compound may enhance its ability to accumulate in lysosomes and exert potent cytotoxic effects.

Proposed Mechanism of Action: The primary hypothesized anticancer mechanism of this compound is the inhibition of autophagy, leading to the accumulation of cellular waste and ultimately, apoptotic cell death. Additionally, it may interfere with key signaling pathways involved in cell proliferation and survival.

Caption: Hypothesized anticancer mechanism of this compound.

Experimental Workflow for Anticancer Evaluation:

Caption: Experimental workflow for anticancer evaluation.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18][19]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Hypothetical IC₅₀ Values (µM) for this compound | ||

| Cell Line | This compound | Doxorubicin (Control) |

| MCF-7 (Breast Cancer) | 5.2 | 0.8 |

| A549 (Lung Cancer) | 8.7 | 1.2 |

| HCT116 (Colon Cancer) | 6.5 | 1.0 |

Antimicrobial Potential

Scientific Rationale: Halogenated quinolines are known to possess potent antibacterial activity, including against multidrug-resistant strains such as MRSA.[3][4][5][20] They can also eradicate bacterial biofilms, which are notoriously difficult to treat.[3][20] The trichloro-substitution pattern of this compound may confer broad-spectrum antimicrobial activity.

Proposed Mechanism of Action: The antimicrobial action of this compound is hypothesized to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[21] This disruption of nucleic acid synthesis leads to bacterial cell death.

Experimental Workflow for Antimicrobial Evaluation:

Caption: Experimental workflow for antimicrobial evaluation.

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

-

Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

| Hypothetical MIC Values (µg/mL) for this compound | ||

| Microorganism | This compound | Ciprofloxacin (Control) |

| Staphylococcus aureus (MRSA) | 4 | 128 |

| Escherichia coli | 16 | 0.5 |

| Candida albicans | 8 | N/A |

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, the wealth of data on structurally related chlorinated quinolines provides a strong rationale for its investigation as a potential therapeutic agent. The unique substitution pattern of this compound may lead to novel pharmacological properties and a favorable therapeutic window. The experimental workflows and protocols detailed in this guide offer a comprehensive and systematic approach to exploring its anticancer and antimicrobial potential. Future research should focus on the efficient synthesis of this compound and the execution of the proposed in vitro and in vivo studies. Positive outcomes from these initial investigations would warrant further preclinical development, including detailed mechanism of action studies, pharmacokinetic profiling, and toxicology assessments. The exploration of this compound represents an exciting opportunity to expand the therapeutic arsenal of quinoline-based drugs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]

- 4. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 6. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. iipseries.org [iipseries.org]

- 11. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]